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molecular formula C8H7BrO B1335389 2-Bromo-4-methylbenzaldehyde CAS No. 824-54-4

2-Bromo-4-methylbenzaldehyde

Cat. No. B1335389
M. Wt: 199.04 g/mol
InChI Key: MUZMDYCVUCMIDC-UHFFFAOYSA-N
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Patent
US08962627B2

Procedure details

methyl 6-methyl-isoquinoline-3-carboxylate was prepared using the procedure described in example 12A: 2-bromo-4-methylbenzaldehyde was reacted with methyl 2-acetamidoacrylate at 110° C. for 18 hours to yield methyl 6-methyl-isoquinoline-3-carboxylate (50%) as brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.C([NH:14][C:15](=[CH2:20])[C:16]([O:18][CH3:19])=[O:17])(=O)C>>[CH3:10][C:8]1[CH:9]=[C:2]2[C:3](=[CH:6][CH:7]=1)[CH:4]=[N:14][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:20]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=CC(=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OC)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
methyl 6-methyl-isoquinoline-3-carboxylate was prepared

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=C(N=CC2=CC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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